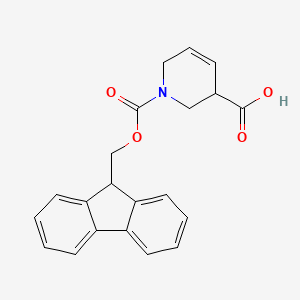

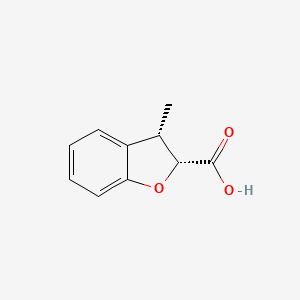

![molecular formula C25H18N4O4 B2445429 4-((3-(1H-benzo[d][1,2,3]triazol-1-il)-1,4-dioxo-1,4-dihidronafTalen-2-il)amino)benzoato de etilo CAS No. 850782-41-1](/img/structure/B2445429.png)

4-((3-(1H-benzo[d][1,2,3]triazol-1-il)-1,4-dioxo-1,4-dihidronafTalen-2-il)amino)benzoato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoate is a useful research compound. Its molecular formula is C25H18N4O4 and its molecular weight is 438.443. The purity is usually 95%.

BenchChem offers high-quality ethyl 4-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividades Biológicas

El sistema de anillo 1,2,3-triazol, que es parte del compuesto, exhibe una miríada de actividades biológicas, incluidas las actividades antibacterianas, antimaláricas y antivirales . Esto hace que el compuesto sea potencialmente útil en el desarrollo de nuevos fármacos para estas enfermedades.

Inhibidores de HSP90

Se sintetizó una serie de 4-(1H-1,2,3-triazol-1-il)benzamidas, que comparten una estructura similar con el compuesto, como inhibidores de HSP90 . Estos inhibidores han mostrado actividades antiproliferativas significativas, particularmente contra la línea celular Capan-1 . Esto sugiere que el compuesto podría usarse en el desarrollo de nuevos fármacos contra el cáncer.

Actividad Antifúngica

Los derivados del ácido 1H-1,2,3-triazol-4-carboxílico, que son estructuralmente similares al compuesto, se han utilizado en la síntesis de compuestos que exhiben actividad antifúngica . Esto indica que el compuesto podría usarse en el desarrollo de nuevos fármacos antifúngicos.

Actividad Antimicrobiana

Los compuestos similares al compuesto han mostrado actividad antimicrobiana contra la cepa H37Rv de Mycobacterium tuberculosis . Esto sugiere que el compuesto podría usarse en el desarrollo de nuevos fármacos antimicrobianos.

Actividad Antiviral

Los compuestos similares al compuesto han mostrado actividad antiviral contra la replicación del virus de la influenza A y el virus del herpes simple tipo 1 (HSV-1) . Esto sugiere que el compuesto podría usarse en el desarrollo de nuevos fármacos antivirales.

Aplicaciones Industriales

Los compuestos con un sistema de anillo 1H-1,2,3-triazol se utilizan ampliamente en aplicaciones industriales como tintes, materiales fotográficos, fotoestabilizadores, agroquímicos e inhibidores de la corrosión . Esto sugiere que el compuesto podría tener aplicaciones industriales potenciales.

Actividad Anticancerígena

Los compuestos similares al compuesto han mostrado actividad anticancerígena contra varias líneas celulares cancerosas . Esto sugiere que el compuesto podría usarse en el desarrollo de nuevos fármacos contra el cáncer.

Agentes Antivirales

Los ácidos (1H-1,2,3-triazol-1-il)acéticos, que son estructuralmente similares al compuesto, se han utilizado para sintetizar compuestos activos como agentes antivirales . Esto indica que el compuesto podría usarse en el desarrollo de nuevos fármacos antivirales.

Mecanismo De Acción

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein with a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

The compound interacts with AChE, inhibiting its activity . The presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can have various downstream effects, depending on the specific neural pathways involved.

Pharmacokinetics

The pharmacokinetic properties of this compound have been investigated, with computational studies predicting its interaction with AChE . .

Result of Action

The result of the compound’s action is an increase in acetylcholine levels, which can have various effects depending on the specific neural pathways involved. For example, in the context of Alzheimer’s disease, this could potentially help to counteract the cognitive decline associated with the disease .

Propiedades

IUPAC Name |

ethyl 4-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O4/c1-2-33-25(32)15-11-13-16(14-12-15)26-21-22(29-20-10-6-5-9-19(20)27-28-29)24(31)18-8-4-3-7-17(18)23(21)30/h3-14,26H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMILIMCFBZKTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

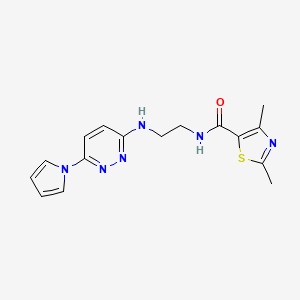

![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide](/img/structure/B2445348.png)

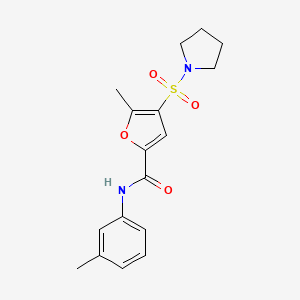

![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2445350.png)

![N'-[(4-fluorophenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2445351.png)

![2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2445357.png)

![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2445362.png)

![3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea](/img/structure/B2445365.png)

![3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445367.png)